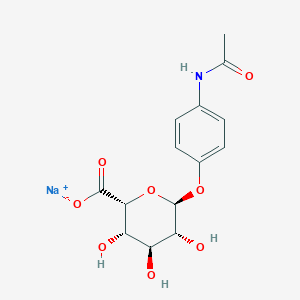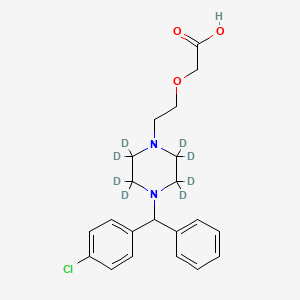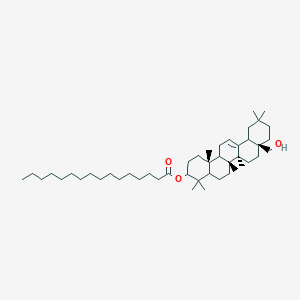
Olean-12-ene-3beta,28-diol, 3-palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olean-12-ene-3beta,28-diol, 3-palmitate is a triterpenoid compound derived from oleanolic acid. It is known for its various biological activities and is commonly found in plants. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-ene-3beta,28-diol, 3-palmitate typically involves the esterification of oleanolic acid with palmitic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the extraction of oleanolic acid from plant sources followed by chemical modification. The extraction process typically includes solvent extraction, purification, and crystallization steps. The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Olean-12-ene-3beta,28-diol, 3-palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oleanolic acid derivatives with different functional groups.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oleanolic acid derivatives with altered functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a starting material for the synthesis of other triterpenoid compounds.
Biology: The compound has shown potential in modulating biological pathways and cellular processes.
Medicine: It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation.
Industry: The compound is used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of Olean-12-ene-3beta,28-diol, 3-palmitate involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
Erythrodiol: Another triterpenoid with similar biological activities.
Uvaol: Known for its antioxidant properties.
β-Sitosterol: A plant sterol with anti-inflammatory and anticancer effects.
α-Amyrin: A triterpenoid with anti-inflammatory properties.
Uniqueness
Olean-12-ene-3beta,28-diol, 3-palmitate stands out due to its specific esterification with palmitic acid, which can enhance its lipophilicity and bioavailability. This modification may improve its therapeutic potential compared to other similar compounds.
Propiedades
Fórmula molecular |
C46H80O3 |
|---|---|
Peso molecular |
681.1 g/mol |
Nombre IUPAC |
[(6aR,6bS,8aS,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3/t36?,37?,38?,39?,43-,44+,45+,46+/m0/s1 |
Clave InChI |
ZOXWEJMCUKRYDD-NNDQBJQQSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)CO)C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
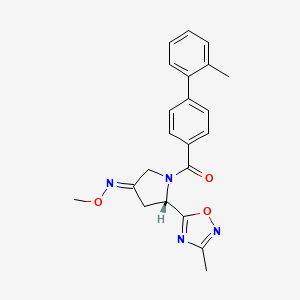
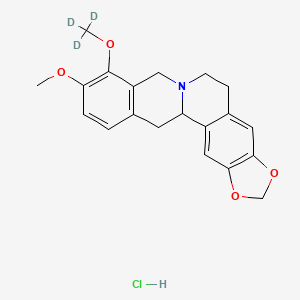

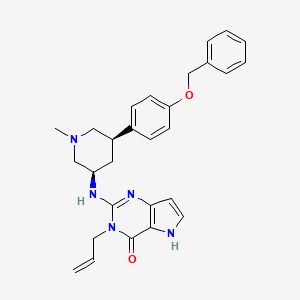
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)

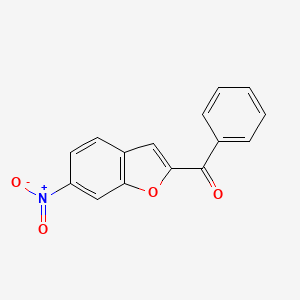
![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)
![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
